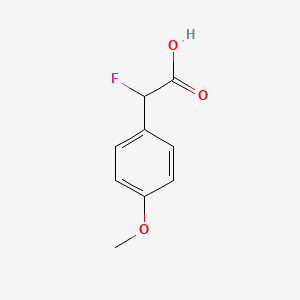![molecular formula C23H34BN3O6 B13321278 [1-(tert-butoxycarbonyl)-5-{[1-(tert-butoxycarbonyl)piperidin-4-yl]amino}-1H-indol-2-yl]boronic acid CAS No. 913388-67-7](/img/structure/B13321278.png)
[1-(tert-butoxycarbonyl)-5-{[1-(tert-butoxycarbonyl)piperidin-4-yl]amino}-1H-indol-2-yl]boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Indole-1-carboxylic acid, 2-borono-5-[[1-[(1,1-dimethylethoxy)carbonyl]-4-piperidinyl]amino]-, 1-(1,1-dimethylethyl) ester: is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its indole core, boronic acid functionality, and piperidine moiety, making it a versatile molecule in synthetic chemistry and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indole-1-carboxylic acid, 2-borono-5-[[1-[(1,1-dimethylethoxy)carbonyl]-4-piperidinyl]amino]-, 1-(1,1-dimethylethyl) ester typically involves multiple steps, including the formation of the indole core, introduction of the boronic acid group, and attachment of the piperidine moiety. Common synthetic routes may involve:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis or other indole-forming reactions.
Introduction of the Boronic Acid Group: This step often involves the use of boronic acid derivatives and palladium-catalyzed cross-coupling reactions.
Attachment of the Piperidine Moiety: This can be done through nucleophilic substitution or amide bond formation.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes with optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
1H-Indole-1-carboxylic acid, 2-borono-5-[[1-[(1,1-dimethylethoxy)carbonyl]-4-piperidinyl]amino]-, 1-(1,1-dimethylethyl) ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
1H-Indole-1-carboxylic acid, 2-borono-5-[[1-[(1,1-dimethylethoxy)carbonyl]-4-piperidinyl]amino]-, 1-(1,1-dimethylethyl) ester has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in catalysis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as in drug development for various diseases.
Industry: The compound is used in the development of advanced materials and as a reagent in chemical manufacturing processes.
Mecanismo De Acción
The mechanism of action of 1H-Indole-1-carboxylic acid, 2-borono-5-[[1-[(1,1-dimethylethoxy)carbonyl]-4-piperidinyl]amino]-, 1-(1,1-dimethylethyl) ester involves its interaction with specific molecular targets and pathways. The boronic acid group can form reversible covalent bonds with biological molecules, such as enzymes and receptors, modulating their activity. The indole core and piperidine moiety contribute to the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 1H-Indole-1-carboxylic acid, 2-borono-5-[[4-[(1,1-dimethylethoxy)carbonyl]-1-piperazinyl]carbonyl]-, 1-(1,1-dimethylethyl) ester
- 1-Boc-6-methoxyindole-2-boronic acid
Uniqueness
Compared to similar compounds, 1H-Indole-1-carboxylic acid, 2-borono-5-[[1-[(1,1-dimethylethoxy)carbonyl]-4-piperidinyl]amino]-, 1-(1,1-dimethylethyl) ester is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the boronic acid group allows for unique interactions with biological targets, while the indole core and piperidine moiety enhance its versatility in synthetic applications.
Propiedades
Número CAS |
913388-67-7 |
|---|---|
Fórmula molecular |
C23H34BN3O6 |
Peso molecular |
459.3 g/mol |
Nombre IUPAC |
[1-[(2-methylpropan-2-yl)oxycarbonyl]-5-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]amino]indol-2-yl]boronic acid |
InChI |
InChI=1S/C23H34BN3O6/c1-22(2,3)32-20(28)26-11-9-16(10-12-26)25-17-7-8-18-15(13-17)14-19(24(30)31)27(18)21(29)33-23(4,5)6/h7-8,13-14,16,25,30-31H,9-12H2,1-6H3 |
Clave InChI |
YNFUMWSSSIXPKJ-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC2=C(N1C(=O)OC(C)(C)C)C=CC(=C2)NC3CCN(CC3)C(=O)OC(C)(C)C)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


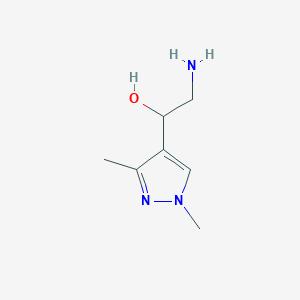
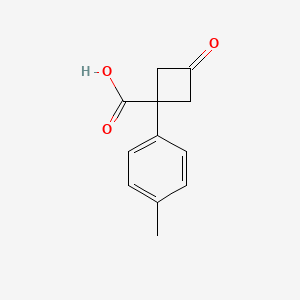
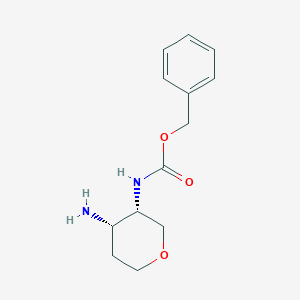

![(1R)-1-Benzo[B]thiophen-3-ylethylamine](/img/structure/B13321236.png)
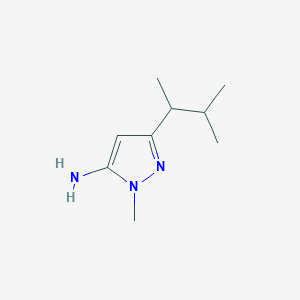
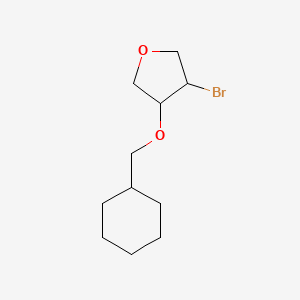
![3-sec-Butyl-2-mercapto-5,6,7,8-tetrahydro-3H-benzo[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B13321248.png)
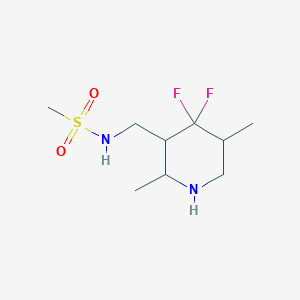
![1-[(4-methyl-1,3-thiazol-2-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13321253.png)

![1-Methyl-3-[(oxolan-3-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B13321261.png)

